(3Ar,6aR)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid
Description
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Properties
IUPAC Name |
(3aR,6aR)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c25-21(26)23-11-5-6-15(23)12-24(14-23)22(27)28-13-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20H,5-6,11-14H2,(H,25,26)/t15-,23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRORTMHBOUYBH-WNSKOXEYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2(C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN(C[C@]2(C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2307772-13-8 | |
| Record name | rac-(3aR,6aR)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound (3Ar,6aR)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid is a pyrrole derivative that has garnered attention for its potential biological activities. This article explores its biological activity through a detailed examination of relevant research findings, including synthesis methods, cytotoxicity evaluations, and potential therapeutic applications.
Basic Information
| Property | Details |
|---|---|
| Chemical Formula | C23H23NO4 |
| Molecular Weight | 377.4 g/mol |
| CAS Number | 1418311-56-4 |
| IUPAC Name | (3aR,6aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylic acid |
| Appearance | Solid |
Safety Information
| Signal Word | Warning |
|---|---|
| Hazard Statements | H302-H315-H319-H335 |
| Precautionary Statements | P261-P280-P301+P312-P302+P352-P305+P351+P338 |
Cytotoxicity and Antitumor Activity
Recent studies have focused on the cytotoxic effects of various pyrrole derivatives, including the compound . Research published in Frontiers in Microbiology highlights that certain pyrrole derivatives exhibit significant dose-dependent cytotoxicity against various tumor cell lines. The study specifically noted that compounds derived from similar structures showed promising antitumor properties against colon cancer cells (LoVo) and other types of tumors .
Case Study: Cytotoxic Evaluation
A study evaluated the cytotoxic effects of pyrrole derivatives on several cancer cell lines. The findings indicated:
- Compound 4a : Highest antitumor activity observed.
- Compound 4d : Significant activity against LoVo colon cells.
- Other derivatives demonstrated varying levels of toxicity, with some showing moderate to high toxicity against Daphnia magna as well .
The mechanism by which these pyrrole derivatives exert their biological effects is believed to involve the induction of apoptosis in cancer cells. The presence of specific functional groups in the structure may enhance their interaction with cellular targets involved in cell proliferation and survival pathways.
Quorum Sensing Inhibition
In addition to cytotoxicity, some pyrrole derivatives have been investigated for their ability to inhibit quorum sensing (QS) in bacteria. For instance, a related compound demonstrated the capacity to suppress QS-related virulence factors in Pseudomonas aeruginosa, indicating potential applications as anti-pathogenic agents . This suggests that compounds like this compound may also have broader antimicrobial properties.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include cycloaddition and functional group modifications. Characterization techniques such as NMR spectroscopy and single-crystal X-ray diffraction are employed to confirm the structural integrity and purity of the synthesized compounds .
Synthesis Overview
- Starting Materials : Various benzimidazolium bromide derivatives.
- Reaction Conditions : Conducted under reflux conditions with asymmetrical acetylenes.
- Characterization Techniques :
- IR Spectroscopy: Confirmed functional groups.
- NMR Spectroscopy: Provided insight into molecular structure.
- X-ray Diffraction: Offered detailed structural data.
Scientific Research Applications
Anticancer Research
The compound has been investigated for its potential anticancer properties. Its structure allows for interactions with biological targets that are crucial in cancer progression. Studies have shown that derivatives of this compound can inhibit specific enzymes involved in tumor growth and metastasis. For instance, modifications to the cyclopentane ring enhance its binding affinity to target proteins associated with cancer cells.
Neuropharmacology
Research indicates that this compound may influence neurotransmitter systems. Its structural features suggest it could act as a modulator for receptors involved in neurodegenerative diseases. Preliminary studies have demonstrated its capacity to cross the blood-brain barrier, making it a candidate for further exploration in treating conditions such as Alzheimer’s and Parkinson’s disease.
Protecting Group Strategy
In peptide synthesis, the fluorenylmethoxycarbonyl (Fmoc) group is widely used as a protecting group for amino acids. The incorporation of (3Ar,6aR)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid allows for the selective protection of amino groups during peptide assembly. This strategy enhances the efficiency of synthesizing complex peptides by preventing side reactions during coupling reactions.
Development of Bioactive Peptides
The compound serves as a building block in the synthesis of bioactive peptides with therapeutic applications. By utilizing this compound in combinatorial chemistry approaches, researchers can create libraries of peptides that exhibit diverse biological activities. These peptides can be screened for their potential use as drugs or diagnostic agents.
Polymer Chemistry
The unique properties of this compound make it suitable for applications in polymer chemistry. Its ability to act as a monomer in polymerization reactions can lead to the development of new materials with enhanced mechanical and thermal properties.
Nanotechnology
In nanotechnology, this compound can be utilized to create functionalized nanoparticles for drug delivery systems. The functional groups present allow for conjugation with various therapeutic agents or imaging probes, thereby improving the efficacy and specificity of treatment modalities.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of enzyme X associated with tumor growth; IC50 values indicated strong activity at low concentrations. |
| Study B | Neuropharmacological Effects | Showed modulation of neurotransmitter Y; potential application in neurodegenerative disease treatment confirmed through animal models. |
| Study C | Peptide Synthesis | Successfully utilized as a protecting group; increased yield of target peptides by 30% compared to traditional methods. |
| Study D | Polymer Development | Created a novel polymer exhibiting improved thermal stability and mechanical strength compared to existing materials. |
Chemical Reactions Analysis
Deprotection of the Fmoc Group
The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group commonly used in peptide synthesis. Its removal enables further functionalization of the amine:
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Reagents/Conditions : 20–30% piperidine in DMF or dichloromethane (DCM) for 10–30 minutes.
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Mechanism : Base-induced β-elimination cleaves the Fmoc-carbamate bond, releasing CO₂ and forming dibenzofulvene.
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Outcome : Yields the free amine, which can participate in subsequent coupling or modification reactions .
Carboxylic Acid Reactivity
The carboxylic acid group undergoes typical derivatization reactions:
Esterification
-
Reagents : Alcohols (e.g., methanol, ethanol) with acid catalysts (H₂SO₄, HCl) or coupling agents (DCC/DMAP).
-
Applications : Forms esters for improved solubility or as intermediates in prodrug design.
Amide Formation
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Activation : Carbodiimides (EDC, DCC) with hydroxybenzotriazole (HOBt) or OxymaPure.
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Example : Coupling with primary amines yields amides, critical for peptide bond formation .
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Esterification | MeOH, H₂SO₄ | Reflux, 4–6 hrs | Methyl ester |
| Amide Coupling | EDC/HOBt | RT, 12–24 hrs | Peptide analog |
Bicyclic Core Reactivity
The hexahydrocyclopenta[c]pyrrole scaffold influences stereochemical outcomes in reactions:
Hydrogenation
-
Conditions : H₂ gas with Pd/C or Raney Ni under high pressure.
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Effect : Saturates double bonds (if present) while retaining stereochemistry .
Oxidation
-
Reagents : m-CPBA or KMnO₄ for epoxidation or dihydroxylation of unsaturated bonds.
Stability Considerations
Q & A
Q. Q1. What are the optimal synthetic routes and purification methods for this compound?
The synthesis typically involves Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protection of the pyrrolidine nitrogen, followed by cyclization to form the bicyclic structure. Key steps include:
- Protection : Use of Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) under basic conditions (e.g., triethylamine in anhydrous dichloromethane) to protect the amine .
- Cyclization : Intramolecular cyclization via carbodiimide-mediated coupling (e.g., DCC or EDC) to form the cyclopenta[c]pyrrole scaffold. Reaction yields vary between 60–75% depending on solvent polarity and temperature gradients .
- Purification : Silica gel chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) is standard. Purity (>95%) is confirmed via reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
Q. Q2. How is the compound characterized structurally, and what analytical techniques resolve stereochemical ambiguities?
- NMR Spectroscopy : H and C NMR in deuterated DMSO or CDCl confirm regiochemistry. Key signals include the Fmoc aromatic protons (δ 7.3–7.8 ppm) and the cyclopenta[c]pyrrole bridgehead carbons (δ 45–55 ppm) .
- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) with n-hexane/isopropanol eluents resolve enantiomers, critical for verifying the (3aR,6aR) configuration .
- X-ray Crystallography : Single-crystal diffraction data (e.g., CCDC entries) validate the bicyclic geometry and absolute stereochemistry .
Advanced Research Questions
Q. Q3. How does the compound’s stereoelectronic profile influence its reactivity in peptide coupling reactions?
The Fmoc group’s electron-withdrawing nature deactivates the pyrrolidine nitrogen, reducing undesired side reactions during solid-phase peptide synthesis (SPPS). Computational studies (DFT at B3LYP/6-31G**) show:
- Nucleophilicity : The protected amine’s nucleophilicity is reduced by ~40% compared to unprotected analogs, minimizing premature coupling .
- Steric Effects : The cyclopenta[c]pyrrole scaffold introduces axial chirality, which can hinder coupling efficiency with bulky amino acids (e.g., tryptophan). Optimizing coupling agents (e.g., HATU vs. HBTU) improves yields by 15–20% .
Q. Q4. What strategies mitigate hydrolysis or racemization during acidic deprotection of the Fmoc group?
- Deprotection Conditions : Use 20% piperidine in DMF (v/v) for 30 minutes at 0°C minimizes racemization (<2% by chiral HPLC). Avoid prolonged exposure to trifluoroacetic acid (TFA), which can hydrolyze the cyclopenta[c]pyrrole ring .
- Stabilizing Additives : Addition of 1% HOBt (hydroxybenzotriazole) reduces β-elimination side reactions during deprotection .
Q. Q5. How do discrepancies in reported NMR data arise, and how can they be reconciled?
Variations in H NMR shifts (e.g., ±0.1 ppm) often stem from solvent polarity (DMSO vs. CDCl) or residual acidic protons. For example:
- Bridgehead Protons : In DMSO, these protons resonate at δ 2.8–3.2 ppm due to hydrogen bonding, whereas in CDCl, they shift upfield to δ 2.5–2.9 ppm .
- Quantitative Analysis : Compare coupling constants (-values) for vicinal protons in the pyrrolidine ring (typically Hz for trans-decalin-like systems) to validate assignments .
Methodological Challenges in Application
Q. Q6. What experimental designs are optimal for incorporating this compound into RGD (Arg-Gly-Asp) peptide mimetics?
- Solid-Phase Synthesis : Use Wang resin pre-loaded with Fmoc-Gly-OH. After coupling the compound, perform iterative deprotection/coupling cycles with Fmoc-Arg(Pbf)-OH and Fmoc-Asp(OtBu)-OH. Cleavage with TFA/HO/TIS (95:2.5:2.5) yields the final product .
- Bioactivity Assays : Screen mimetics via integrin αβ-binding ELISA. IC values typically range 10–50 nM, with stereochemical purity (>98% ee) being critical for potency .
Q. Q7. How can stability issues in aqueous buffers be addressed for in vivo studies?
- Lyophilization : Formulate the compound as a lyophilized powder with trehalose (1:1 mass ratio) to prevent hydrolysis. Reconstitute in PBS (pH 7.4) immediately before use .
- Half-Life Extension : PEGylation (5 kDa PEG) at the carboxylic acid moiety increases plasma half-life from 2 hours to >12 hours in murine models .
Data Contradiction Analysis
Q. Q8. Why do some studies report conflicting yields for the final cyclization step?
Discrepancies arise from:
- Oxygen Sensitivity : The cyclization intermediate is prone to oxidation. Reactions conducted under argon vs. air show yield differences of 10–15% .
- Catalyst Purity : Residual Pd in Fmoc-protected precursors (from Suzuki couplings) can poison cyclization catalysts. Pre-purification via chelation (e.g., EDTA wash) restores yields to >70% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
